molecular formula C24H27BrN4O6S2 B395347 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline

5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline

Cat. No.: B395347
M. Wt: 611.5g/mol
InChI Key: OSOWSMDYRICGGJ-UHFFFAOYSA-N
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Description

5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline is a complex organic compound with a molecular formula of C24H27BrN4O6S2 and a molecular weight of 611.5 g/mol This compound is characterized by the presence of multiple functional groups, including a bromothiophene, sulfonyl, piperazine, nitrophenyl, and dimethoxyphenethyl moieties

Preparation Methods

The synthesis of 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the bromothiophene moiety: This step involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Sulfonylation: The bromothiophene is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Piperazine coupling: The sulfonylated bromothiophene is coupled with piperazine under basic conditions, typically using sodium hydride or potassium carbonate as the base.

    Nitrophenyl addition: The resulting compound is then reacted with 2-nitrophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Dimethoxyphenethyl addition: Finally, the compound is reacted with 3,4-dimethoxyphenethylamine under similar coupling conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromothiophene moiety, where nucleophiles like amines or thiols replace the bromine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline can be compared with other similar compounds, such as:

    N-(5-bromo-2-thienyl)-N-(3,4-dimethoxyphenethyl)amine: This compound lacks the sulfonyl and piperazine moieties, which may result in different chemical properties and biological activities.

    N-(5-{4-[(5-chloro-2-thienyl)sulfonyl]piperazino}-2-nitrophenyl)-N-(3,4-dimethoxyphenethyl)amine: The substitution of bromine with chlorine may affect the compound’s reactivity and biological activity.

    N-(5-{4-[(5-bromo-2-thienyl)sulfonyl]piperazino}-2-nitrophenyl)-N-(3,4-dimethoxyphenyl)amine: The absence of the ethyl group in the dimethoxyphenethyl moiety may influence the compound’s solubility and interaction with molecular targets.

Properties

Molecular Formula

C24H27BrN4O6S2

Molecular Weight

611.5g/mol

IUPAC Name

5-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline

InChI

InChI=1S/C24H27BrN4O6S2/c1-34-21-6-3-17(15-22(21)35-2)9-10-26-19-16-18(4-5-20(19)29(30)31)27-11-13-28(14-12-27)37(32,33)24-8-7-23(25)36-24/h3-8,15-16,26H,9-14H2,1-2H3

InChI Key

OSOWSMDYRICGGJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br)[N+](=O)[O-])OC

Origin of Product

United States

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